molecular formula C15H18N2O4 B6629589 (2R)-2-[(6-oxopiperidine-3-carbonyl)amino]-3-phenylpropanoic acid

(2R)-2-[(6-oxopiperidine-3-carbonyl)amino]-3-phenylpropanoic acid

Cat. No.: B6629589
M. Wt: 290.31 g/mol
InChI Key: MIMAPRDZHGTXQQ-PIJUOVFKSA-N
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Description

(2R)-2-[(6-oxopiperidine-3-carbonyl)amino]-3-phenylpropanoic acid is a chiral compound with a complex structure that includes a piperidine ring, a phenyl group, and an amino acid backbone

Properties

IUPAC Name

(2R)-2-[(6-oxopiperidine-3-carbonyl)amino]-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4/c18-13-7-6-11(9-16-13)14(19)17-12(15(20)21)8-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2,(H,16,18)(H,17,19)(H,20,21)/t11?,12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIMAPRDZHGTXQQ-PIJUOVFKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NCC1C(=O)NC(CC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)NCC1C(=O)N[C@H](CC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of itaconic acid or diethyl homoitaconate with enantiopure O-(α-phenylethyl)hydroxylamine, which acts as a chiral ammonia equivalent . This reaction is carried out under controlled conditions to ensure the formation of the desired chiral product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems can enhance the efficiency and sustainability of the process, allowing for better control over reaction conditions and higher yields .

Chemical Reactions Analysis

Types of Reactions

(2R)-2-[(6-oxopiperidine-3-carbonyl)amino]-3-phenylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino group can participate in substitution reactions to form different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

(2R)-2-[(6-oxopiperidine-3-carbonyl)amino]-3-phenylpropanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound can be used in studies of enzyme-substrate interactions and as a probe for investigating biological pathways.

    Industry: The compound can be used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which (2R)-2-[(6-oxopiperidine-3-carbonyl)amino]-3-phenylpropanoic acid exerts its effects involves its interaction with specific molecular targets. The piperidine ring and phenyl group allow the compound to bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its chiral nature and the specific arrangement of functional groups, which confer distinct chemical properties and biological activities. This makes it a valuable compound for various research and industrial applications.

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